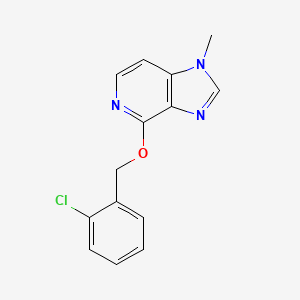

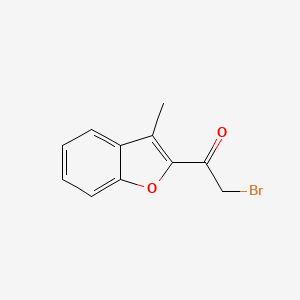

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

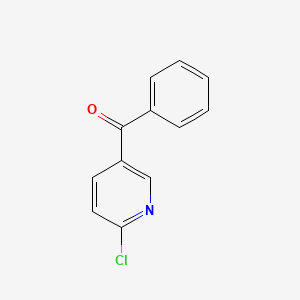

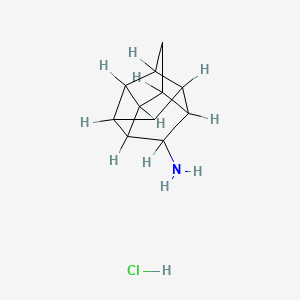

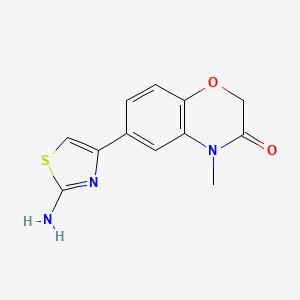

“2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” is a heterocyclic organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.091960 g/mol . It is categorized under benzofuran compounds, which are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis . Specific synthesis methods for “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” are not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” consists of a benzofuran ring attached to a bromoethyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

“2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” has a molecular weight of 253.091960 g/mol . Other physical and chemical properties such as boiling point, flash point, and density are not available in the retrieved papers.Scientific Research Applications

Total Synthesis of Natural Products

The compound plays a significant role in the total synthesis of natural products containing benzofuran rings . The key steps contain the one-pot reaction for a 2-arylbenzofuran . This process has attracted much attention from synthetic organic chemists .

Anticancer Activity

Benzofuran derivatives, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Inhibitory Effects on Cancer Cells

Some substituted benzofurans have dramatic anticancer activities . For instance, compound 36, which is a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .

Cytotoxic Properties

The compound has been tested for its cytotoxic properties on human cancer cells and healthy cells . This research is crucial in the development of promising compounds with target therapy potentials and little side effects .

Antibacterial Activities

Benzofuran derivatives have also displayed potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Synthesis of New Derivatives

Medicinal chemists use the core of benzofuran to synthesize new derivatives that can be applied to a variety of disorders . This versatility makes “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone” a valuable compound in the field of medicinal chemistry .

Future Directions

Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been found to interact with tubulin, a protein that plays a crucial role in cell division .

Mode of Action

It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been shown to induce apoptosis in certain cell lines, suggesting they may affect pathways related to cell survival and death .

Result of Action

Similar benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

properties

IUPAC Name |

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIYMVMYGFMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397271 |

Source

|

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67382-14-3 |

Source

|

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.